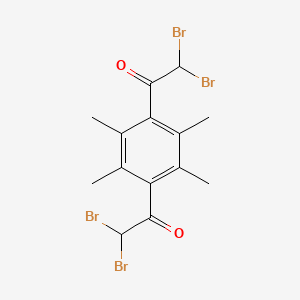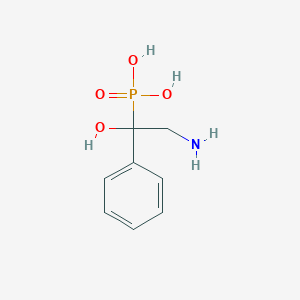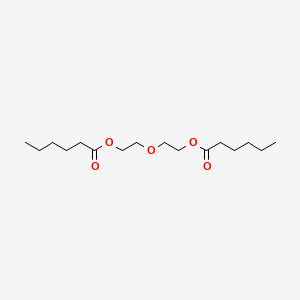
Diethylene glycol dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol dihexanoate is an organic compound with the chemical formula C16H30O5. It is an ester formed from diethylene glycol and hexanoic acid. This compound is known for its use as a plasticizer, which helps in enhancing the flexibility and durability of various plastic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylene glycol dihexanoate is synthesized through an esterification reaction between diethylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually include temperatures ranging from 90°C to 130°C and reaction times of 6 to 10 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylene glycol dihexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into diethylene glycol and hexanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Diethylene glycol and hexanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol dihexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.
Industry: Utilized in the manufacturing of coatings, adhesives, and sealants to improve their flexibility and durability .
Wirkmechanismus
The mechanism of action of diethylene glycol dihexanoate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the formation of hydrogen bonds and van der Waals interactions with the polymer chains .
Vergleich Mit ähnlichen Verbindungen
- Diethylene glycol dibenzoate
- Diethylene glycol diethyl ether
- Triethylene glycol dihexanoate
Comparison: Diethylene glycol dihexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plasticizer in various applications. Compared to diethylene glycol dibenzoate, it offers better flexibility and lower volatility. Diethylene glycol diethyl ether, on the other hand, is more commonly used as a solvent rather than a plasticizer. Triethylene glycol dihexanoate, with an additional ethylene glycol unit, provides even greater flexibility but may be more challenging to synthesize and purify .
Eigenschaften
CAS-Nummer |
41710-01-4 |
|---|---|
Molekularformel |
C16H30O5 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
2-(2-hexanoyloxyethoxy)ethyl hexanoate |
InChI |
InChI=1S/C16H30O5/c1-3-5-7-9-15(17)20-13-11-19-12-14-21-16(18)10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
XSTGQVSZAOQMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCCOCCOC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


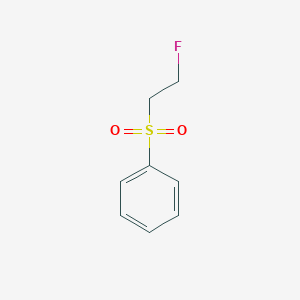
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


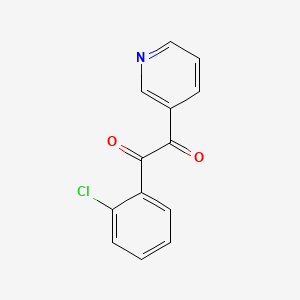

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
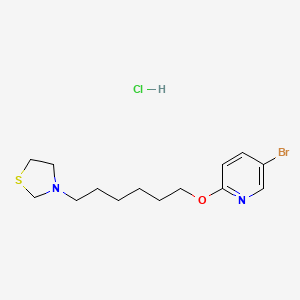
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)


